molecular formula C8H16N2O B3295419 L(-)-alpha-Dimethylamino-epsilon-capro-lactam CAS No. 88764-68-5

L(-)-alpha-Dimethylamino-epsilon-capro-lactam

Cat. No.: B3295419
CAS No.: 88764-68-5
M. Wt: 156.23 g/mol
InChI Key: CFZGIDYCUWFUJR-ZETCQYMHSA-N
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Description

Contextualization within Lactam Chemistry and Derivatives Research

Lactams, which are cyclic amides, are a cornerstone of organic chemistry and materials science. The seven-membered ring of ε-caprolactam provides a stable yet polymerizable structure. The introduction of substituents onto the caprolactam ring, as seen in L(-)-alpha-Dimethylamino-epsilon-capro-lactam, can significantly alter its chemical and physical properties.

The "L(-)-alpha-" designation indicates a specific stereochemistry at the carbon atom adjacent to the carbonyl group. In the realm of polymer chemistry, the use of chiral monomers can lead to polymers with unique stereoregularity, influencing properties such as thermal stability, crystallinity, and mechanical strength. Furthermore, the dimethylamino group, a tertiary amine, can introduce functionalities such as basicity, nucleophilicity, and the potential for quaternization, which could be exploited to create polymers with specific catalytic or antimicrobial properties. Research on other functionalized caprolactams has demonstrated that such modifications can lead to "smart" polymers that respond to stimuli like pH or temperature. acs.org

Significance in Sustainable Chemical Synthesis Paradigms

The principles of sustainable or "green" chemistry emphasize the use of renewable feedstocks, atom economy, and the reduction of hazardous waste. The synthesis of functionalized lactams is an area where these principles are actively being applied. While specific sustainable synthesis routes for this compound are not documented, general methodologies for greener lactam synthesis could be applicable.

These approaches often focus on biocatalysis, using enzymes for selective synthesis steps, or chemocatalysis with non-toxic and recyclable catalysts. For instance, the synthesis of α-amino-ε-caprolactam from L-lysine, a bio-based amino acid, has been explored as a more sustainable alternative to petrochemical routes. google.comrsc.org The derivatization of such bio-derived lactams could offer a pathway to compounds like this compound within a sustainable framework. The development of one-pot syntheses and the use of environmentally benign solvents are also key research directions in this area. nih.govbenthamdirect.com

Overview of Research Trajectories and Future Directions

Given the lack of direct research, the future directions for this compound can be inferred from its structural attributes. Potential research trajectories include:

Novel Polymer Synthesis: Its use as a comonomer with ε-caprolactam or other monomers could lead to the development of functional polyamides with tailored properties. The dimethylamino group could be used to create ion-exchange resins, pH-responsive materials, or as a site for further chemical modification of the polymer. researchgate.net

Asymmetric Synthesis: As a chiral building block, it could be employed in the synthesis of complex, stereochemically defined molecules, potentially for pharmaceutical or agrochemical applications. The lactam ring can be opened to yield a linear amino acid derivative with a defined stereocenter.

Catalysis: The tertiary amine functionality suggests potential applications as an organocatalyst or as a ligand for metal-catalyzed reactions.

Further research is needed to synthesize and characterize this compound and its polymers to validate these potential applications. The exploration of its synthesis from renewable resources would also be a significant contribution to the field of sustainable chemistry.

Physicochemical Properties of this compound

PropertyValue
CAS Number 88764-68-5
Molecular Formula C8H16N2O
Molecular Weight 156.23 g/mol
Synonyms (3S)-3-(dimethylamino)azepan-2-one, L-(-)-ALPHA-DIMETHYLAMINO-6-CAPROLACTAM
Physical State Solid (predicted)
Boiling Point 307.0 ± 35.0 °C (Predicted)
Density 1.01 ± 0.1 g/cm³ (Predicted)
pKa 16.06 ± 0.40 (Predicted)

Data sourced from publicly available chemical supplier databases. alfa-chemistry.comchemicalbook.comchemsrc.com

Physicochemical Properties of ε-Caprolactam (for comparison)

PropertyValue
CAS Number 105-60-2
Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
Physical State White crystalline solid
Melting Point 69.3 °C
Boiling Point 270 °C
Density 1.01 g/cm³

Data sourced from the NIST WebBook. nist.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-(dimethylamino)azepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-10(2)7-5-3-4-6-9-8(7)11/h7H,3-6H2,1-2H3,(H,9,11)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZGIDYCUWFUJR-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCCNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1CCCCNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity, Transformation Mechanisms, and Derivatives Chemistry

Ring-Opening Reactions and Mechanistic Elucidation

The ring-opening polymerization (ROP) of lactams is a primary method for synthesizing polyamides. nih.gov The presence of the α-dimethylamino substituent on the ε-caprolactam ring introduces significant electronic and steric effects that influence the mechanisms and kinetics of these reactions compared to the unsubstituted monomer.

The hydrolytic polymerization of ε-caprolactam is a well-established industrial process that proceeds in two main stages: ring-opening hydrolysis of the lactam to form aminocaproic acid, followed by polycondensation of the amino acid. The initial hydrolysis is the rate-determining step and is autocatalyzed by the carboxylic acid group of the resulting amino acid.

For L(-)-alpha-Dimethylamino-epsilon-caprolactam, the hydrolytic pathway is expected to follow a similar course, but the kinetics are likely altered. The electron-donating nature of the α-dimethylamino group could potentially decrease the electrophilicity of the amide carbonyl carbon, slowing the rate of nucleophilic attack by water. Conversely, the basicity of the dimethylamino group could lead to its protonation under acidic conditions, which may activate the ring towards hydrolysis. The precise kinetic effects would depend on reaction conditions such as pH and temperature. While specific kinetic studies on this derivative are not widely available, the fundamental mechanism involves the cleavage of the endocyclic amide bond to yield α-dimethylamino-ε-aminocaproic acid, which can then undergo polycondensation.

Ionic ROP offers alternative pathways to polyamides, often proceeding under milder conditions than hydrolytic methods. nih.gov

Anionic Ring-Opening Polymerization (AROP): AROP is the most common method for lactam polymerization and involves a strong base catalyst to generate a lactamate anion, which acts as the initiator. nih.gov The propagation involves the nucleophilic attack of the lactamate anion on an activated monomer, typically an N-acyllactam. mdpi.com

In the case of L(-)-alpha-Dimethylamino-epsilon-caprolactam, the mechanism would proceed as follows:

Initiation: A strong base abstracts the amide proton, forming the corresponding lactamate anion.

Propagation: The lactamate anion attacks an activated monomer. The α-dimethylamino group, being electron-donating, may influence the nucleophilicity of the lactamate anion and the susceptibility of the activated monomer's carbonyl group to attack. The tertiary amine could also potentially chelate with the counter-ion (e.g., Na⁺), affecting the reactivity of the propagating center. acs.org A study on the copolymerization of a similar monomer, 3-(dimethylamino)-piperidone, with ε-caprolactam demonstrated the feasibility of incorporating such functional groups into polyamide chains via ROP. rsc.org

Cationic Ring-Opening Polymerization (CROP): CROP is initiated by protonic acids or Lewis acids. The mechanism is more complex than AROP and generally yields polymers with lower molecular weights. nih.gov The process begins with the protonation of the lactam's carbonyl oxygen, activating it for nucleophilic attack by a neutral monomer molecule.

For L(-)-alpha-Dimethylamino-epsilon-caprolactam, the presence of the basic dimethylamino group presents a complication. This group is more basic than the amide oxygen and would be preferentially protonated by the acid catalyst. This protonation would place a positive charge on the α-substituent, which would repel the incoming neutral monomer and could inhibit or completely halt the conventional CROP mechanism. Alternative catalytic systems or reaction conditions would be necessary to achieve successful cationic polymerization.

Catalysts are crucial in controlling the rate and outcome of ring-opening polymerizations. In AROP, the catalytic system typically consists of an initiator (a strong base that forms the lactamate) and an activator (an N-acyllactam that provides a more electrophilic site for attack). mdpi.com The choice of counter-ion (e.g., Na⁺, MgBr⁺) can influence the aggregation and reactivity of the propagating species. For L(-)-alpha-Dimethylamino-epsilon-caprolactam, the ability of the dimethylamino group to coordinate with the catalyst's metal center could alter the polymerization kinetics and the properties of the resulting polymer.

In CROP, the catalyst's role is to activate the monomer. The strong interaction between a conventional acid catalyst and the dimethylamino group would necessitate catalysts that can selectively activate the amide group without being sequestered by the tertiary amine. This remains a significant challenge for the cationic polymerization of amino-substituted lactams.

Functional Group Transformations and Derivatization

The dimethylamino group provides a site for various chemical modifications, allowing for the synthesis of a range of derivatives.

The conversion of α-amino-ε-caprolactam and its derivatives to ε-caprolactam is a strategically important transformation, particularly in biorefineries where lysine (B10760008) can be a precursor. nih.gov The deamination of the primary α-amino-ε-caprolactam can be accomplished through methods like diazotization followed by reduction. A more recent, milder method involves an anomeric amide reagent that facilitates the deamination of primary amines through an isodiazene intermediate. nih.govorganic-chemistry.org One study demonstrated that lysine could be cyclized and then deaminated to produce caprolactam, a key precursor to nylon. nih.gov

However, the deamination of the tertiary L(-)-alpha-Dimethylamino-epsilon-caprolactam to ε-caprolactam is a more complex process. It requires the cleavage of a stable carbon-nitrogen bond. Potential strategies include:

Exhaustive Methylation (Hofmann Elimination): The dimethylamino group can be further methylated to a quaternary ammonium (B1175870) salt. Subsequent treatment with a strong base (e.g., silver oxide) would induce an elimination reaction, though this typically forms an alkene and may not be a direct route to ε-caprolactam without further steps.

Oxidative C-N Cleavage: Oxidative methods can cleave tertiary amines. For example, reaction with reagents like potassium permanganate (B83412) or using specific photoredox catalysis protocols can lead to the removal of the amino group. rsc.org

The choice of method would depend on the desired efficiency and compatibility with the lactam ring.

N-Methylation: The tertiary dimethylamino group is nucleophilic and can be readily alkylated. N-methylation, typically achieved by reacting the compound with an electrophilic methyl source like methyl iodide, would convert the tertiary amine into a quaternary ammonium salt, specifically L(-)-alpha-(trimethylammonio)-epsilon-caprolactam iodide. This transformation changes the substituent from a neutral, electron-donating group to a positively charged, electron-withdrawing group, significantly altering the compound's chemical properties and its influence on the lactam ring's reactivity. N-alkylation of amides and lactams is a well-established transformation. mdpi.com

C-N Bond Cleavage: Cleavage of carbon-nitrogen bonds in this molecule can refer to two distinct processes: cleavage of the endocyclic amide bond (ring-opening) or cleavage of the exocyclic Cα-N bond of the dimethylamino group.

Endocyclic C-N Cleavage: This is the fundamental step in ring-opening reactions, as discussed in section 3.1. Studies on strained, bridged lactams have shown that distortion of the amide bond from planarity makes the endocyclic C-N bond unusually sensitive to cleavage under various conditions, including treatment with H₂/Pd(OH)₂ or methyl iodide. nih.govacs.orgresearchgate.net While ε-caprolactam is not as strained as these bicyclic systems, these studies highlight the factors that can activate this otherwise robust bond.

Exocyclic C-N Cleavage: This process corresponds to the removal of the dimethylamino group, as discussed under deamination. The cleavage of inert C-N bonds in unstrained systems is challenging but can be achieved using modern catalytic methods, such as a combination of Lewis acid and photoredox catalysis for N-benzoyl pyrrolidines. organic-chemistry.org Such strategies could potentially be adapted for the cleavage of the Cα-N bond in L(-)-alpha-Dimethylamino-epsilon-caprolactam.

The following table summarizes potential reaction conditions for C-N bond cleavage based on studies of related structures.

Reaction TypeReagent/CatalystSubstrate TypeReference
Reductive C-N CleavageH₂/Pd(OH)₂Strained Bridged Lactams acs.org
Alkylative C-N CleavageMethyl Iodide (MeI)Strained Bridged Lactams acs.org
Oxidative C-N CleavageDDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)Strained Bridged Lactams acs.org
Photocatalytic C-N CleavageLewis Acid + Photoredox CatalystN-Benzoyl Pyrrolidines organic-chemistry.org

Incorporation into Peptide Scaffolds and Bioactive Molecules

The incorporation of lactam structures into peptide chains is a known strategy to enhance the stability and bioavailability of the resulting peptidomimetics. While no direct studies detailing the incorporation of L(-)-alpha-Dimethylamino-epsilon-caprolactam into peptide scaffolds were identified, the related compound, L-(-)-α-Amino-ε-caprolactam hydrochloride, serves as a key building block in the synthesis of various bioactive molecules, particularly in the development of peptide-based therapeutics. This suggests that L(-)-alpha-Dimethylamino-epsilon-caprolactam could potentially be used in a similar manner, with the dimethylamino group offering a site for further functionalization or influencing the conformational properties of the resulting peptide. The synthesis of functionalized α-amino caprolactams using ring-closing metathesis has been reported as a versatile method for creating building blocks for natural product analogues, indicating a potential route for preparing derivatives of L(-)-alpha-Dimethylamino-epsilon-caprolactam for peptide synthesis.

Table 1: Potential Applications of Functionalized Caprolactams in Bioactive Molecules

Application Area Rationale for Incorporation Potential Effect of Dimethylamino Group
Peptidomimetics Enhance proteolytic stability and control conformation. May alter receptor binding affinity and selectivity.
Drug Delivery Serve as a scaffold for conjugating drugs or targeting moieties. The tertiary amine can be protonated to improve solubility.

| Natural Product Synthesis | Act as a chiral building block for complex molecular architectures. | Can direct stereoselective reactions at adjacent positions. |

This table is based on general principles of medicinal chemistry and the known applications of related compounds, as specific data for L(-)-alpha-Dimethylamino-epsilon-caprolactam is not available.

Reaction Kinetics and Mechanistic Pathways

No specific reaction intermediates for L(-)-alpha-Dimethylamino-epsilon-caprolactam have been identified or characterized in the reviewed literature. For analogous lactam reactions, such as the Staudinger synthesis of β-lactams, zwitterionic intermediates are proposed. Spectroscopic techniques like NMR and mass spectrometry are typically employed to identify and characterize such transient species in related chemical systems.

The influence of solvent and temperature on the reaction selectivity of L(-)-alpha-Dimethylamino-epsilon-caprolactam has not been specifically documented. In general lactam chemistry, solvent polarity can significantly influence reaction pathways. For instance, in the Staudinger reaction, non-polar solvents often favor the formation of cis-β-lactams, while polar solvents can promote the formation of trans-β-lactams through stabilization of a zwitterionic intermediate. Temperature typically affects reaction rates, with higher temperatures accelerating reactions but potentially reducing selectivity.

Table 2: Predicted Influence of Reaction Conditions on Lactam Chemistry

Reaction Condition Potential Effect on L(-)-alpha-Dimethylamino-epsilon-caprolactam Reactions Rationale (Based on General Lactam Chemistry)
Polar Aprotic Solvents (e.g., DMF, DMSO) May facilitate reactions involving charged intermediates or reagents. Stabilization of transition states and intermediates through dipole-dipole interactions.
Non-polar Solvents (e.g., Toluene, Hexane) May favor concerted or less polar reaction pathways. Minimization of charge separation in the transition state.
Elevated Temperature Increased reaction rates for processes like ring-opening or substitution. Provides the necessary activation energy for bond cleavage or formation.

| Low Temperature | May enhance stereoselectivity in chiral reactions. | Favors the pathway with the lower activation energy, often leading to a single stereoisomer. |

This table represents predicted effects based on general chemical principles, as specific experimental data for L(-)-alpha-Dimethylamino-epsilon-caprolactam is unavailable.

As L(-)-alpha-Dimethylamino-epsilon-caprolactam is a chiral molecule, its stereocenter at the alpha-position is expected to influence the stereochemical outcome of its reactions. However, no studies specifically detailing the stereochemical aspects of its chemical transformations were found. In general, the synthesis of chiral lactams often employs stereoselective methods to control the configuration of newly formed stereocenters. Conformational studies on substituted ε-caprolactams have shown that the ring typically adopts a chair-type conformation, and the orientation of substituents (axial vs. equatorial) can be influenced by other groups on the ring. The dimethylamino group at the alpha-position would likely play a significant role in directing the approach of reagents and influencing the conformational preferences of the caprolactam ring, thereby affecting the stereochemical course of its reactions.

Polymeric Applications and Advanced Materials Science

L(-)-alpha-Dimethylamino-epsilon-capro-lactam as a Monomer in Polymerization

This compound is a functionalized lactam monomer that can undergo ring-opening polymerization to produce modified polyamides. The presence of the dimethylamino group at the alpha position relative to the amide carbonyl introduces a pendant functional group along the resulting polymer chain, distinguishing it from conventional nylon 6, which is derived from the non-functionalized ε-caprolactam. researchgate.net

The homopolymerization of lactams, including functionalized variants like this compound, is most commonly achieved through anionic ring-opening polymerization (AROP). rsc.org This method is highly efficient and versatile for synthesizing polyamides. researchgate.netrsc.org The process typically requires a strong, non-nucleophilic base as a catalyst or initiator. rsc.org For ε-lactams, polymerization is often conducted at high temperatures (>180 °C) in the melt. rsc.org

Research into controlled polymerization aims to produce polymers with well-defined molecular weights and narrow molecular weight distributions. In the context of lactam AROP, achieving living polymerization characteristics can be challenging due to side reactions. mdpi.com However, careful selection of initiators and reaction conditions can provide a degree of control over the polymer architecture. rsc.org For instance, varying the ratio of monomer to initiator can be used to control the molecular weight of the resulting polyamide. rsc.org

Copolymerization represents a versatile strategy for modifying the properties of polyamides. By incorporating this compound as a comonomer with ε-caprolactam (CPL), it is possible to synthesize functionalized polyamide 6 copolymers. mdpi.com This approach allows for the introduction of dimethylamino functional groups into the polyamide backbone, with the density of these groups being controlled by the initial monomer feed ratio.

The anionic copolymerization of different lactams, such as ε-caprolactam and ω-laurolactam, has been studied extensively. mdpi.comresearchgate.net These studies show that the reactivity of the lactam monomers and the choice of initiator system can influence the copolymer structure, leading to either random or block-like sequences. mdpi.comresearchgate.net Copolymers prepared with a sodium salt of ε-caprolactam tend to have a random character, while those initiated with ε-caprolactam magnesium bromide may exhibit a more heterogeneous, block-like structure. researchgate.net Similar principles would apply to the copolymerization involving this compound, where its reactivity relative to ε-caprolactam would dictate the final microstructure of the copolymer.

Furthermore, copolymerization is not limited to other lactams. Functional poly(ester amide)s (PEAs) can be synthesized through the ring-opening copolymerization of lactams with lactones, such as ε-caprolactone. ehu.esrsc.org This process combines the desirable mechanical properties of polyamides with the potential biodegradability associated with polyesters. ehu.es

The most prevalent mechanism for the polymerization of lactams is anionic ring-opening polymerization (AROP). rsc.org The process can be broken down into initiation and propagation steps.

Initiation: The polymerization is initiated by a strong base, which deprotonates the amide nitrogen of a lactam monomer to form a highly nucleophilic lactamate anion. rsc.orgresearchgate.net This step is crucial as it generates the active species required for chain growth. To accelerate the typically slow initiation process, an activator (or co-initiator), such as an N-acyllactam, is often added. rsc.orgdoi.org The lactamate anion then rapidly attacks the highly electrophilic endocyclic carbonyl group of the activator, opening the ring and forming a new N-acyllactam chain end, which serves as the growth center for the polymer chain. mdpi.comdoi.org

Propagation: The propagation step involves the repeated nucleophilic attack of a lactamate anion on the N-acyllactam group at the end of the growing polymer chain. rsc.orgdoi.org Each attack results in the addition of one monomer unit to the chain and regenerates the N-acyllactam active center. This process continues until the monomer is consumed or the reaction is terminated. The rate of propagation is significantly faster than the initial reaction between two lactam monomers, which is why activators are essential for efficient polymerization. mdpi.comdoi.org

Design and Synthesis of Functional Polyamides

The synthesis of functional polyamides through the incorporation of specialized monomers like this compound allows for the precise engineering of material properties. researchgate.net

Using lactam monomers that bear functional groups is a direct method for introducing pendant functionalities into the polyamide backbone. researchgate.net In the case of this compound, the dimethylamino group is incorporated as a side chain on each monomer unit that adds to the polymer. This approach contrasts with post-polymerization modification, offering better control over the distribution and density of the functional groups.

A similar strategy is employed in the copolymerization of ε-caprolactam with α-Amino-ε-caprolactam (ACL), a monomer that introduces a primary amino group. mdpi.com This primary amine can act as a branching point, leading to the formation of branched polyamide 6, which exhibits significantly different rheological properties compared to its linear counterpart. mdpi.com The tertiary amine of the dimethylamino group in this compound provides a basic site along the polymer chain, which can influence properties such as dye uptake, adhesion, and catalytic activity.

The introduction of functional pendant groups via copolymerization significantly alters the structure of the resulting polyamide, which in turn affects its macroscopic properties. researchgate.netrsc.org The presence of bulky or polar side groups can disrupt the regular packing of polymer chains and interfere with the hydrogen bonding that is characteristic of polyamides. mdpi.com

This disruption typically leads to a decrease in crystallinity and a lower melting temperature (Tₘ) compared to the unmodified homopolymer. rsc.orgmdpi.com For example, in copolymers of ε-caprolactam and α-Amino-ε-caprolactam, an increase in the ACL content leads to a decrease in both the melting point and the degree of crystallinity. mdpi.com However, the introduction of branching through the ACL monomer also results in a notable increase in melt strength and viscosity. mdpi.com Similarly, copolymers of ε-caprolactam and ε-caprolactone show a decrease in melting point and crystallinity with increasing caprolactone (B156226) content. researchgate.netrsc.org These changes demonstrate a clear relationship between the chemical structure at the monomer level and the final material properties.

Table 1: Effect of Comonomer Incorporation on Polyamide Properties This table presents illustrative data from studies on related functional lactams to demonstrate the expected structure-property relationships.

Property Polyamide 6 (Homopolymer) Polyamide with Functional Comonomer Effect of Functional Group Reference
Melting Point (Tₘ) ~220 °C Decreased Disrupts chain packing and hydrogen bonding, lowering the energy required for melting. researchgate.netmdpi.com
Crystallinity High Decreased Pendant groups hinder the ability of polymer chains to align into an ordered crystalline lattice. rsc.orgmdpi.com
Melt Viscosity Moderate Increased (especially with branching monomers) Increased chain entanglement and intermolecular interactions from functional groups can increase resistance to flow. mdpi.com
Mechanical Strength High Variable May decrease due to lower crystallinity, but can be enhanced by specific intermolecular interactions. researchgate.net

Development of Specialized Polymeric Materials

Stimuli-responsive or "smart" polymers can alter their physical properties in response to external triggers like temperature or pH. mdpi.com Polymers such as poly(vinyl caprolactam) (PNVCL) are known for their thermoresponsive behavior, exhibiting a phase transition in aqueous solutions at physiological temperatures. nih.gov This property is valuable for biomedical applications. nih.gov Additionally, polymers containing ionizable tertiary amino groups, like poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), can exhibit both pH- and temperature-responsiveness. mdpi.com

While the L(-)-alpha-Dimethylamino-epsilon-caprolactam molecule contains a tertiary amino group, which could theoretically impart pH-responsive characteristics to a polymer, no studies have been published that confirm or characterize the development of such responsive polymer systems.

Branched and hyperbranched polymers offer unique properties compared to their linear counterparts, such as lower viscosity and a higher density of functional end groups. The synthesis of novel branched polyamide 6 has been achieved through the co-polymerization of ε-caprolactam (CPL) and α-Amino-ε-caprolactam (ACL). nih.govmdpi.com The primary amino group on ACL acts as a branching point during polymerization. nih.gov Similarly, hyperbranched poly(ε-caprolactone)s have been synthesized using different methods, demonstrating the versatility of lactone monomers in creating complex architectures. ibm.com

Although L(-)-alpha-Dimethylamino-epsilon-caprolactam possesses a structure that could potentially influence polymerization, there is no research available that explores its use as a comonomer to create branched or hyperbranched architectures. The influence of its tertiary amine group on polymerization kinetics and final polymer structure has not been investigated.

Table 1: Comparison of Functional Monomers for Branched Polyamides This table is based on available data for related compounds, as no data exists for L(-)-alpha-Dimethylamino-epsilon-caprolactam.

Monomer Functional Group Role in Polymerization Resulting Architecture Source
α-Amino-ε-caprolactam (ACL) Primary Amine Acts as a branching point via its additional reactive site. Branched Polyamide 6 nih.govmdpi.com

The formation of nanostructured materials, such as nanoparticles for drug delivery, is an area of significant research. Branched copolymers based on poly(ε-caprolactone) (PCL), a biodegradable polyester, have been successfully used to prepare nanoparticles for loading anticancer drugs. mdpi.com These branched architectures can overcome some limitations of linear polymers in such applications. mdpi.com

There are no published studies on the use of L(-)-alpha-Dimethylamino-epsilon-caprolactam in the synthesis of polymers for nanostructured assemblies. Its potential role in forming or stabilizing nanoparticles remains unexplored.

Sustainable Polymer Production and Circular Economy Research

The transition from fossil-based to bio-based feedstocks for polymer production is a key goal for improving sustainability and reducing environmental impact. whiterose.ac.ukmdpi.com A Lifecycle Assessment (LCA) is a methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction to disposal or recycling. europa.euresearchgate.net LCAs have been conducted for various bio-based polymers to compare their environmental footprint against traditional petroleum-based plastics. mdpi.com2-0-lca.com

No research is available on the synthesis of L(-)-alpha-Dimethylamino-epsilon-caprolactam from bio-based feedstocks or on the lifecycle assessment of any polymer that would incorporate this specific monomer. The environmental impact and sustainability profile of its production and potential use in polymers are currently unknown.

Depolymerization Research for Monomer Recovery

The concept of a circular economy for polymeric materials has spurred significant research into the chemical recycling of polyamides, aiming to recover high-purity monomers for repolymerization. While extensive research has been conducted on the depolymerization of unmodified polyamide-6 (Nylon-6) to recover ε-caprolactam, studies specifically detailing the recovery of functionalized monomers such as L(-)-alpha-Dimethylamino-epsilon-caprolactam from their corresponding polymers are less common. However, research into analogous substituted polyamide systems provides valuable insights into the feasibility and potential methodologies for such a process.

Recent investigations into chemically recyclable polyamides have explored the impact of substitutions on the ε-caprolactam ring. A notable study focused on polyamides synthesized from α-dimethyl substituted caprolactam (α-DMCL) and γ-dimethyl substituted caprolactam (γ-DMCL). This research demonstrated that the position of the substituent significantly influences the polymer's properties and its amenability to chemical recycling.

Particularly relevant is the successful depolymerization of poly(γ-dimethyl-ε-caprolactam), P(γ-DMCL). Researchers found that this substituted polyamide could be efficiently converted back to its monomer. The thermal depolymerization of P(γ-DMCL) was carried out at 200 °C in the presence of potassium caprolactamate (CL-K) as a catalyst. This process resulted in a remarkable 91% yield of the γ-dimethyl substituted caprolactam monomer (γ-DMCL). chemrxiv.org

Crucially, the recovered γ-DMCL monomer was demonstrated to be of sufficient purity for repolymerization. Subsequent polymerization of the recovered monomer yielded P(γ-DMCL) with no discernible decrease in reactivity, effectively demonstrating a closed-loop recycling process for this substituted polyamide. chemrxiv.org This proof-of-concept is a strong indicator that the presence of functional groups on the caprolactam ring does not preclude the possibility of efficient monomer recovery through chemical depolymerization.

The findings from the study on geminal dimethyl substituted polyamides are summarized in the table below, offering a comparative view of the depolymerization behavior.

While direct experimental data on the depolymerization of poly(L(-)-alpha-Dimethylamino-epsilon-caprolactam) is not available in the reviewed literature, the successful monomer recovery from P(γ-DMCL) suggests that a similar thermal or catalytic depolymerization strategy could be viable. The presence of the dimethylamino group at the alpha position may influence the reaction kinetics and optimal conditions for depolymerization. Further research would be necessary to determine the specific catalysts, temperatures, and reaction times required to achieve high-yield recovery of L(-)-alpha-Dimethylamino-epsilon-caprolactam.

Biochemical and Biotechnological Research Perspectives

Enzymatic Transformations and Metabolic Pathways

The study of enzymatic transformations involving L(-)-alpha-Dimethylamino-epsilon-caprolactam and related lactam structures is crucial for applications in biocatalysis and bioremediation. Research into microbial enzymes and metabolic routes offers insights into how these synthetic compounds are processed in biological systems.

Microbial degradation of ε-caprolactam, the parent compound lacking the alpha-amino group, has been documented in various bacterial strains, including Pseudomonas, Alcaligenes, and Brevibacterium species. nih.govresearchgate.netnih.gov The established catabolic pathway for ε-caprolactam typically begins with hydrolytic cleavage of the lactam ring to form 6-aminohexanoic acid (also known as aminocaproic acid). nih.govnih.gov This intermediate is then subjected to deamination to yield 6-oxohexanoate (B1234620), which is subsequently oxidized to adipate. Adipate can then enter central metabolism through pathways like the β-oxidation of fatty acids. nih.gov

While specific biotransformation studies on L(-)-alpha-Dimethylamino-epsilon-caprolactam are not extensively detailed in the literature, the principles of microbial metabolism suggest that the dimethylamino group at the alpha position would likely be a key target for enzymatic action, potentially undergoing demethylation or oxidative deamination as an initial step before or after the cleavage of the lactam ring. Microbial biotransformation is a recognized technique for producing metabolites and diversifying chemical structures for further study. nih.gov

Significant research has been conducted on the enzymatic processing of the closely related compound, DL-alpha-amino-ε-caprolactam (DL-ACL), for the industrial production of L-lysine. nih.gov This biotechnological process relies on a synergistic two-enzyme system involving a racemase and a hydrolase. nih.gov

First, an aminocaprolactam racemase converts the D-isomer of alpha-amino-ε-caprolactam into the L-isomer, allowing for a complete theoretical conversion of the racemic mixture. nih.gov Subsequently, an L-specific hydrolase, L-alpha-amino-ε-caprolactamase, selectively cleaves the lactam ring of the L-isomer to produce L-lysine. nih.gov This process has been optimized using various microbial strains. nih.gov

The following table summarizes the key components of this established enzymatic system.

EnzymeFunctionMicrobial Source ExampleSubstrateProduct
Aminocaprolactam Racemase RacemizationPseudomonas sp.D-alpha-amino-ε-caprolactamL-alpha-amino-ε-caprolactam
L-alpha-amino-ε-caprolactamase Hydrolysis (Ring Cleavage)Cryptococcus sp.L-alpha-amino-ε-caprolactamL-Lysine

The presence of two methyl groups on the alpha-amino nitrogen in L(-)-alpha-Dimethylamino-epsilon-caprolactam would likely render it resistant to the specific L-alpha-amino-ε-caprolactamases that act on a primary amine. The steric hindrance and altered electronic properties of the tertiary amine could prevent effective binding to the enzyme's active site.

Deamination is a fundamental metabolic reaction involving the removal of an amino group from a molecule. wikipedia.org In amino acid catabolism, this process occurs primarily in the liver, where the amino group is removed and converted to ammonia (B1221849), which is then detoxified into urea (B33335). wikipedia.org In the context of lactam degradation, the conversion of 6-aminohexanoic acid to 6-oxohexanoate is a critical deamination step. researchgate.net

For L(-)-alpha-Dimethylamino-epsilon-caprolactam, the removal of the dimethylamino group represents a different challenge compared to the deamination of a primary amine. Research into the chemical conversion of L-lysine to ε-caprolactam has identified α-dimethylamino-ε-caprolactam (DMAC) as a key intermediate. rsc.org In this synthetic pathway, the final step is the hydrogenolysis of the C–N(CH3)2 bond to yield ε-caprolactam. rsc.org This chemical process suggests that a biological equivalent would require a specialized enzyme capable of C-N bond cleavage, possibly an N-demethylase or an oxidase, rather than a typical hydrolase or lyase that acts on primary amines.

Role in Amino Acid Metabolism Studies

The structural similarity of L(-)-alpha-Dimethylamino-epsilon-caprolactam to L-lysine positions it as a compound of interest in studies of amino acid metabolism, particularly as a potential intermediate or analog in synthetic and biological pathways.

L-lysine is an essential amino acid produced commercially through microbial fermentation, primarily using strains of Corynebacterium glutamicum. nih.govresearchgate.net While the natural metabolic pathways of lysine (B10760008) are well-understood, synthetic routes involving lactam intermediates are also of significant interest. As noted, the enzymatic conversion of DL-alpha-amino-ε-caprolactam is a major industrial route to synthesize L-lysine. nih.gov

Conversely, L(-)-alpha-Dimethylamino-epsilon-caprolactam has been identified as a crucial intermediate in a chemo-catalytic pathway that converts L-lysine into ε-caprolactam, a monomer for nylon-6 production. rsc.orggoogle.com This process provides a potential bio-based route to a traditionally petroleum-derived chemical. The reaction proceeds via the cyclization and N-methylation of L-lysine to form the dimethylamino lactam intermediate. rsc.org

The following table outlines this proposed synthetic pathway.

StepReactantIntermediate/ProductCatalyst/Conditions
1 L-LysineL(-)-alpha-Dimethylamino-epsilon-caprolactamMethanol (B129727) solvent, acid sites on catalyst
2 L(-)-alpha-Dimethylamino-epsilon-caprolactamε-CaprolactamHydrogenolysis over Ir/HB zeolite catalyst

This demonstrates the role of the compound as a key intermediary, linking the biochemistry of a natural amino acid with the synthesis of an important industrial polymer. rsc.org

The cleavage of the amide bond within the lactam ring is a thermodynamically challenging step that typically requires enzymatic catalysis in biological systems. nih.govresearchgate.net Enzymes that perform this function are broadly classified as hydrolases or, more specifically, lactamases. In the context of ε-caprolactam degradation, a caprolactamase is responsible for the initial ring-opening hydrolysis to produce 6-aminohexanoic acid. nih.gov

For alpha-substituted lactams like L-alpha-amino-ε-caprolactam, the enzyme L-alpha-amino-ε-caprolactamase performs this hydrolytic cleavage. nih.gov The specificity of these enzymes is critical. The introduction of a dimethylamino group at the alpha position on the ring, as in L(-)-alpha-Dimethylamino-epsilon-caprolactam, would significantly alter the substrate's chemical properties. This substitution could influence the binding affinity and catalytic efficiency of known lactamases, likely requiring a different, specialized hydrolase for effective ring cleavage. The stability of the lactam ring and the specific enzymes required for its opening remain central topics in the biochemical study of these compounds.

Enzyme Function and Specificity Investigations

L(-)-alpha-Dimethylamino-epsilon-caprolactam and its structural analogs, such as α-amino-ε-caprolactam (ACL), serve as valuable probes in the investigation of enzyme function and substrate specificity. Research in this area often focuses on enzymes that can catalyze reactions involving the lactam ring, providing insights into their mechanisms and potential for biocatalytic applications.

One significant area of study involves racemases, which are enzymes that interconvert stereoisomers. An α-amino-ε-caprolactam (ACL) racemase, identified from Citreicella sp. SE45, has been characterized for its enzymatic properties and substrate range. nih.govresearchgate.net This enzyme demonstrated activity on a broad spectrum of amino acid amides, indicating a versatile active site. nih.govresearchgate.net Detailed kinetic analysis was performed to quantify its efficiency and affinity for both D- and L-isomers of ACL, revealing its potential for biocatalytic processes where stereochemical control is crucial. nih.govresearchgate.net

Another class of enzymes studied using these compounds are hydrolases. A spectrophotometric assay was developed for L-alpha-amino-epsilon-caprolactam hydrolase, an enzyme that breaks the lactam ring to produce lysine. nih.gov This assay facilitates the study of the enzyme's activity by coupling the production of lysine to the activity of saccharopine dehydrogenase, which results in a measurable change in NADH absorbance. nih.gov Such methods are fundamental for characterizing enzyme kinetics and for screening potential inhibitors or modulators of enzyme activity.

The following table summarizes the kinetic parameters of the ACL racemase from Citreicella sp. SE45, illustrating how the lactam substrate is used to quantify enzyme performance. nih.govresearchgate.net

SubstrateK_m (mM)V_max_ (μmol/min·mg protein)k_cat_ (s⁻¹)k_cat_/K_m_ (s⁻¹mM⁻¹)
L-ACL2.17558465214
D-ACL5.3769--

Metabolomic Profiling in Biological Systems Research

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, can be significantly impacted by the introduction of exogenous compounds like L(-)-alpha-Dimethylamino-epsilon-caprolactam. jku.at Such studies aim to understand the metabolic fate of the compound and its broader effects on the host's metabolic network.

Identification of Lactam Metabolites in Research Samples

A primary goal in metabolomic studies of a xenobiotic compound is to identify its breakdown products. Research on the metabolism of the parent compound, caprolactam, in rats has successfully identified key metabolites excreted after ingestion. nih.gov These studies provide a foundational understanding of how the lactam structure is processed in a mammalian system.

By employing techniques such as ion-exchange chromatography for isolation and gas chromatography-mass spectrometry (GC-MS), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy for identification, researchers have characterized the primary metabolic transformations. nih.gov The principal modifications observed were hydroxylation of the caprolactam ring and hydrolysis of the lactam bond to form an open-chain amino acid. nih.gov

The table below details the major caprolactam metabolites identified in rat studies. nih.gov

Parent CompoundMetaboliteChemical Transformation
Caprolactam4-hydroxycaprolactamHydroxylation
Caprolactam6-aminohexanoic acidHydrolysis of lactam ring

Metabolic Perturbations and Pathway Analysis in Model Systems

Introducing a compound like L(-)-alpha-Dimethylamino-epsilon-caprolactam into a biological system acts as a metabolic perturbation. elifesciences.orgbiorxiv.org Analyzing the system's response to this perturbation can reveal crucial information about the structure and dynamics of its metabolic networks. biorxiv.org Kinetic models of metabolism, for instance in organisms like E. coli, are used to simulate how the concentrations of various metabolites change over time after such a disturbance. elifesciences.orgelifesciences.org

These in silico studies demonstrate that metabolic networks can exhibit strong responses where minor initial changes in metabolite levels are amplified, leading to significant deviations from the steady state. elifesciences.orgbiorxiv.org By observing which pathways are most affected by the introduction of a novel lactam, researchers can infer its points of interaction with endogenous metabolic pathways and identify key regulatory nodes within the network. For example, a perturbation might reveal bottlenecks in metabolic pathways or uncover previously unknown enzymatic activities. elifesciences.org This approach is essential for understanding the systemic effects of a compound beyond its immediate metabolic fate. biorxiv.org

Analytical Methodologies for Metabolomic Studies

A comprehensive analysis of lactam metabolites and resulting metabolic perturbations requires a suite of powerful analytical techniques. nih.gov Due to the chemical diversity of metabolites, no single method can capture the entire metabolome; therefore, multi-platform approaches are common. jku.atnih.gov

The primary technologies used in these metabolomic studies include:

Mass Spectrometry (MS): MS is a central technique in metabolomics, often coupled with a separation method. jku.at

Gas Chromatography-Mass Spectrometry (GC-MS): This method is well-suited for volatile and thermally stable compounds. It was instrumental in identifying hydroxylated caprolactam metabolites in research samples. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly versatile and can analyze a wide range of compounds with varying polarities, making it a dominant platform in modern metabolomics. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a non-destructive technique that provides detailed structural information about metabolites. dbkgroup.org It is highly reproducible and requires minimal sample preparation, making it valuable for quantifying major metabolites and confirming the identity of unknown compounds isolated by other means. nih.govdbkgroup.org

Separation Techniques: Prior to analysis, complex biological samples require separation of their components.

Chromatography: Techniques like ion-exchange chromatography are used for the initial isolation of metabolites from a complex matrix like urine or plasma. nih.gov

Capillary Electrophoresis (CE): CE offers high-resolution separation for charged molecules and can be coupled with MS for sensitive detection. dbkgroup.org

The choice of methodology depends on the specific research question, the physicochemical properties of the metabolites of interest, and the sample matrix. nih.gov

Q & A

Q. What are the primary synthetic routes for L(-)-α-Dimethylamino-ε-capro-lactam, and how are they validated experimentally?

The synthesis of L(-)-α-Dimethylamino-ε-capro-lactam (CAS 88764-68-5) typically involves cyclization reactions of precursor amino acids or lactamization of linear intermediates. Common validation methods include:

  • Nuclear Magnetic Resonance (NMR) : To confirm stereochemical purity and structural integrity, particularly the lactam ring and dimethylamino group .
  • High-Performance Liquid Chromatography (HPLC) : For assessing enantiomeric excess and reaction yield .
  • Mass Spectrometry (MS) : To verify molecular weight (M.W. 156.23) and detect impurities .
    Experimental validation should align with frameworks like PICO (defining Population, Intervention, Comparison, Outcome) to ensure reproducibility .

Q. How is L(-)-α-Dimethylamino-ε-capro-lactam characterized in biological systems, and what analytical challenges arise?

Characterization in biological systems involves:

  • Enzyme-Linked Immunosorbent Assay (ELISA) : To quantify interactions with proteins or receptors, similar to methodologies for α-fetoprotein detection .
  • Circular Dichroism (CD) : To study conformational stability in aqueous environments, as applied in peptide research .
    Challenges include distinguishing lactam hydrolysis products and avoiding interference from endogenous amines. Triangulation of data (e.g., combining HPLC and NMR) improves reliability .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric yield of L(-)-α-Dimethylamino-ε-capro-lactam synthesis while minimizing racemization?

Advanced optimization strategies involve:

  • DoE (Design of Experiments) : Systematic variation of reaction parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions .
  • Kinetic Resolution : Using chiral catalysts or enzymes to favor the L-enantiomer, informed by peptide design principles .
  • In Situ Monitoring : Real-time FT-IR or Raman spectroscopy to detect racemization intermediates .
    Data contradictions (e.g., conflicting yield reports) should be resolved via replication studies and meta-analysis of published protocols .

Q. What computational models are effective for predicting the stability of L(-)-α-Dimethylamino-ε-capro-lactam under varying pH and temperature conditions?

  • Molecular Dynamics (MD) Simulations : To model lactam ring stability and protonation states of the dimethylamino group under physiological pH .
  • Density Functional Theory (DFT) : For calculating activation energies of hydrolysis pathways .
    Experimental validation requires accelerated stability testing (e.g., stress studies at 40°C/75% RH) coupled with HPLC-MS degradation profiling .

Q. How should researchers address contradictory data on the biological activity of L(-)-α-Dimethylamino-ε-capro-lactam across different assay systems?

Methodological steps include:

  • Comparative Assay Analysis : Evaluate discrepancies between in vitro (e.g., enzyme inhibition) and cell-based assays using standardized positive controls .
  • Confounding Variable Checks : Assess buffer composition, solvent effects (e.g., DMSO concentration), and cell line specificity .
  • Meta-Regression : Statistically analyze published datasets to identify trends masked by experimental variability .

Methodological Frameworks

  • FINER Criteria : Ensure research questions are Feasible, Interesting, Novel, Ethical, and Relevant .
  • Data Triangulation : Combine quantitative (HPLC, MS) and qualitative (CD, NMR) data to strengthen conclusions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.